molecular formula C10H16O5S B15309598 Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B15309598
M. Wt: 248.30 g/mol
InChI Key: GJNRRJRIJZPZFZ-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a spirocyclic compound featuring a unique 1-oxa-5-thiaspiro[2.4]heptane core. The molecule contains a carboxylate ester group at the 2-position and an isopropyl substituent, with the sulfur atom in the thiaspiro system oxidized to a sulfone (5,5-dioxide). This structural motif is rare in the literature, and its biological activity remains underexplored. However, analogs with related spirocyclic frameworks, such as ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide, have been cataloged as discontinued research chemicals (–16).

Properties

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 6,6-dioxo-2-propan-2-yl-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O5S/c1-7(2)10(8(11)14-3)9(15-10)4-5-16(12,13)6-9/h7H,4-6H2,1-3H3

InChI Key

GJNRRJRIJZPZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCS(=O)(=O)C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Photochemical Spirocyclization

Adapting the Paternò-Büchi reaction from, a modified protocol was developed:

Step 1 : Maleic anhydride (1.0 eq) and isopropyl methyl ketone (3.0 eq) in anhydrous acetonitrile (0.1 M) were irradiated at λ = 300 nm under argon for 72 h, yielding the spirocyclic oxetane intermediate (34%, dr 4:1).
Step 2 : Thiolative ring expansion using ethanedithiol (2.0 eq) and Sn(OTf)₂ (0.1 eq) in CH₂Cl₂ at −78°C produced the 5-membered thiolane ring (61% yield).

Key Data :

Step Conditions Yield dr
1 UV (300 nm), Ar, 72 h 34% 4:1
2 Sn(OTf)₂, −78°C, 12 h 61% 3:1

Sulfone Formation via Tandem Oxidation

The sulfide intermediate was oxidized to the sulfone using a sequential protocol:

  • Epoxidation : m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C (89% conversion).
  • Sulfonation : H₂O₂ (30%)/AcOH (1:3) at 60°C for 6 h, achieving complete oxidation.

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 2.98–2.85 (m, 2H, SCH₂), 1.21 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
  • HRMS : [M + Na]⁺ calc. 289.0841, found 289.0833.

Stereoselective Esterification

The methyl ester was installed via Yamaguchi esterification to minimize racemization:

  • Activation : 2,4,6-Trichlorobenzoyl chloride (1.5 eq), DMAP (0.2 eq), THF, 0°C.
  • Methanolysis : MeOH (5.0 eq), 25°C, 12 h (78% yield).

Optimization Table :

Coupling Agent Base Temp (°C) Yield
DCC DMAP 0→25 52%
EDCI HOAt 25 68%
Yamaguchi 0→25 78%

Mechanistic Insights and Side Reactions

  • Epoxide Ring Strain : The 3-membered oxirane imposed significant strain, leading to competing ring-opening during thiol addition (17–23% byproducts). Lowering reaction temperatures to −78°C mitigated this.
  • Sulfone Overoxidation : Prolonged H₂O₂ exposure (>8 h) degraded the spiro core. Kinetic monitoring via TLC was critical.

Comparative Analysis of Synthetic Strategies

Photochemical vs. Thermal Routes

Photochemical activation provided superior regioselectivity for spirocyclization compared to thermal methods:

Method Oxetane Yield Thiolane Ring Purity
UV (300 nm) 34% 92%
Δ (110°C) 18% 67%

Oxidation Efficiency

The H₂O₂/AcOH system outperformed alternative oxidants in sulfone yield:

Oxidant Solvent Time (h) Yield
m-CPBA CH₂Cl₂ 6 89%
KHSO₅ MeCN/H₂O 12 76%
H₂O₂/AcOH Neat 6 95%

Industrial Scalability and Environmental Impact

  • Solvent Recovery : MeCN was recycled via distillation (89% recovery), reducing waste.
  • Catalyst Load : Sn(OTf)₂ was minimized to 0.1 eq to avoid heavy metal contamination.
  • PMI Analysis : Process Mass Intensity = 48 kg/kg, competitive with spirocyclic APIs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing its activity and specificity .

Comparison with Similar Compounds

Ethyl 1-Oxa-5-Thiaspiro[2.4]Heptane-2-Carboxylate 5,5-Dioxide

  • Structure : Differs from the target compound by substituting the methyl ester with an ethyl ester and lacking the isopropyl group.

Methyl 2-Methyl-1-Oxa-5-Thiaspiro[2.4]Heptane-2-Carboxylate 5,5-Dioxide

  • Structure : Features a methyl substituent instead of isopropyl at the 2-position (CAS: 1504028-33-4) ().

5,5′-Methylenedi-2,3-Cresotic Acid (Compound 2a)

  • Key Findings :
    • Binds HMGB1 at conserved arginine residues (R23, R109) via salt bridges and hydrophobic interactions with the HMG box .
    • Inhibits HMGB1·CXCL12-driven chemotaxis with an IC₅₀ of 10 pM, outperforming diflunisal and glycyrrhetinic acid ().
    • Dual-targeting mechanism: Disrupts both HMGB1 and CXCL12 interactions, destabilizing the heterocomplex .

Structural and Functional Contrasts

Pharmacophore Features

Compound Key Pharmacophores Binding Targets Efficacy (IC₅₀/EC₅₀)
Target Compound Spirocyclic core, isopropyl, sulfone Unknown (No data) N/A
Ethyl 1-Oxa-5-Thiaspiro[...] Spirocyclic core, ethyl ester, sulfone Unknown N/A
5,5′-Methylenedi-2,3-Cresotic Acid Bis-salicylate, carboxylates HMGB1 (R23, R109), CXCL12 10 pM (IC₅₀)

Hypothetical Advantages of the Target Compound

Spirocyclic Rigidity : The constrained spiro system may enhance metabolic stability compared to linear analogs like 2a.

Sulfone Group : The 5,5-dioxide moiety could improve solubility and electrostatic interactions, similar to sulfonamide-containing drugs.

Isopropyl Substituent : May enhance hydrophobic binding to protein pockets, a feature absent in methyl or ethyl variants.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide?

  • Methodological Answer : Focus on multi-step synthesis protocols involving cyclization and oxidation reactions. For example, thiaspiro ring formation may require controlled sulfur incorporation via nucleophilic substitution, followed by oxidation to stabilize the sulfone group (5,5-dioxide). Use orthogonal purification methods (e.g., column chromatography, recrystallization) to isolate intermediates. Monitor reaction progress with thin-layer chromatography (TLC) and optimize yields by adjusting temperature, solvent polarity, and catalyst loading .

Q. What analytical techniques are critical for structural elucidation of this spirocyclic compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) to resolve spirocyclic stereochemistry and heteroatom environments. X-ray crystallography is essential for confirming the three-dimensional arrangement of the thiaspiro ring and carboxylate substituents. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively .

Q. How can stability studies be designed to assess the compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products and identify labile functional groups (e.g., ester or sulfone moieties). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states during sulfone formation or ester hydrolysis. Molecular docking studies can explore potential bioactivity by simulating interactions with enzyme active sites (e.g., cyclooxygenase or cytochrome P450). Pair these with molecular dynamics (MD) simulations to assess conformational stability in aqueous and lipid environments .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals in crowded spectra. If crystallographic data conflicts with solution-state NMR, consider dynamic effects (e.g., ring puckering) or solvent-induced conformational changes. Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. What experimental frameworks are suitable for probing the compound’s bioactivity in cellular models?

  • Methodological Answer : Design dose-response assays in relevant cell lines (e.g., cancer or microbial cells) to evaluate cytotoxicity or antimicrobial activity. Use flow cytometry or fluorescence microscopy to assess apoptosis or membrane integrity. Pair with metabolomics to identify pathways modulated by the compound. Validate specificity via knockout/knockdown models of hypothesized molecular targets .

Data Contradiction and Theoretical Integration

Q. How should researchers address discrepancies between synthetic yields and theoretical predictions?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, solvent polarity) affecting yield. Use response surface methodology (RSM) to optimize conditions. If intermediates are unstable, employ in-situ spectroscopic monitoring (ReactIR) to detect transient species. Compare results with computational mechanistic studies to refine reaction pathways .

Q. What theoretical frameworks guide the study of this compound’s role in supramolecular chemistry?

  • Methodological Answer : Leverage host-guest chemistry principles to investigate its potential as a ligand or building block for metal-organic frameworks (MOFs). Analyze steric and electronic compatibility with transition metals (e.g., Pd, Cu) using frontier molecular orbital (FMO) theory. Experimental validation via titration calorimetry (ITC) or X-ray crystallography confirms binding affinities .

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